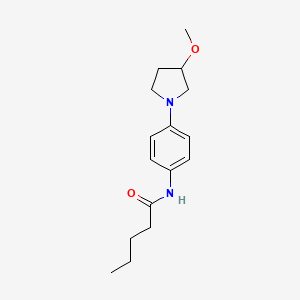

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide group attached to a phenyl ring substituted with a 3-methoxypyrrolidin-1-yl moiety. This structure combines a lipophilic pentanamide chain with a polar pyrrolidine ring containing a methoxy group, which may influence solubility, hydrogen-bonding capacity, and biological activity.

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-4-5-16(19)17-13-6-8-14(9-7-13)18-11-10-15(12-18)20-2/h6-9,15H,3-5,10-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYDQVGBMXRCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Amidation: The final step involves the reaction of the methoxypyrrolidine derivative with a phenylpentanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pentanamide.

Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties.

Biological Studies: It can serve as a probe to study various biological processes and interactions.

Industrial Applications: The compound can be used in the development of new catalysts and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Phenyl-Substituted Pentanamides

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility and Hydrogen Bonding: The tertiary amide in N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide reduces hydrogen-bonding capacity compared to secondary amides like N-(4-((4′-pentylbiphenyl)ethynyl)phenyl)pentanamide, which may enhance liquid crystallinity due to reduced intermolecular interactions .

Thermal Stability :

Pharmacokinetic and Drug-Likeness Profiles

Contradictions and Limitations

- Melting points for sulfonamide derivatives in occasionally deviate from literature values (e.g., Compound 23: observed mp 220–221°C vs. lit. 212–213°C), suggesting batch-dependent purity or polymorphism .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxy group, attached to a phenyl ring, which is further connected to a pentanamide chain. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxy group and the amide functionality are critical for binding with various receptors and enzymes, influencing biochemical pathways. Potential targets include:

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : The compound could modulate receptor activity, affecting neurotransmission and other physiological processes.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections.

2. Neuropharmacological Effects

Studies have explored the neuropharmacological effects of related compounds, revealing potential benefits in managing neurological disorders. The interaction with neurotransmitter systems may lead to anxiolytic or antidepressant-like effects.

3. Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have indicated that it can induce apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pentanamide | Hydroxyl group instead of methoxy | Antimicrobial | Similar activity profile |

| N-(4-(3-methoxypyrrolidin-1-yl)phenyl)butanamide | Shorter alkyl chain | Moderate neuroactivity | Reduced potency compared to pentanamide |

| N-(4-(3-methoxypyrrolidin-1-yl)phenyl)hexanamide | Longer alkyl chain | Enhanced lipophilicity | Potential for improved membrane permeability |

Case Study 1: Structure-Based Drug Design

In a structure-based drug design study, researchers utilized this compound as a scaffold for developing novel inhibitors targeting specific enzymes involved in metabolic disorders. The study highlighted how modifications to the methoxy group influenced binding affinity and selectivity towards target enzymes .

Case Study 2: Neuropharmacological Assessment

A recent study assessed the neuropharmacological effects of a derivative of this compound in animal models. Results indicated significant improvements in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide with high purity?

- Methodological Answer : The synthesis typically involves coupling a pentanamide backbone with a substituted arylpiperazine or pyrrolidine moiety. For example, similar compounds (e.g., ) use nucleophilic substitution reactions between a primary amine (e.g., 1-(3-methoxypyrrolidin-1-yl)aniline) and a pentanoyl chloride derivative. Purification via normal-phase chromatography (e.g., 100% dichloromethane to 10% methanol gradient) followed by amine-phase chromatography (e.g., hexane to ethyl acetate gradient) is critical to remove unreacted intermediates and byproducts, achieving yields of 40–50% .

Q. How is structural characterization performed for this compound?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is the primary tool for confirming structure. Key signals include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.3 ppm), and pyrrolidine/pyrrolidinyl protons (δ 2.3–3.1 ppm). For example, analogous compounds () show distinct splitting patterns for arylpiperazine/pyrrolidine moieties and amide NH signals (δ ~9.0 ppm). Mass spectrometry (LC/MS) is used to verify molecular ion peaks (e.g., [M+H⁺] = 459 for a diazepane-substituted analog) .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95%). Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) are conducted using accelerated degradation protocols , with monitoring via LC/MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize dopamine D3 receptor selectivity?

- Methodological Answer : Key modifications include:

- Substituent Positioning : 3-Methoxy groups on pyrrolidine () enhance D3 affinity by mimicking endogenous ligand interactions.

- Backbone Length : Pentanamide chains balance lipophilicity and receptor pocket fit, as shown in D3/D2 binding assays (e.g., >100-fold selectivity for D3 in ) .

- Table : Receptor Binding Affinity of Analogs

| Substituent on Aryl Ring | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| 3-Methoxypyrrolidine | 0.8 | 120 | 150x |

| 2-Trifluoromethoxyphenyl | 2.1 | 95 | 45x |

| 3-Cyanophenyl | 1.5 | 180 | 120x |

| (Data adapted from ) |

Q. What experimental designs resolve contradictions in receptor binding data between in vitro and in vivo models?

- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., membrane preparations vs. whole-cell systems). To address this:

- Radioligand Binding Assays : Use [³H]7-OH-DPAT for D3 and [³H]spiperone for D2 receptors under matched protein concentrations ().

- Functional Assays : Measure cAMP inhibition in CHO cells transfected with human D3/D2 receptors to assess G-protein coupling efficacy .

- In Vivo Microdialysis : Validate target engagement by monitoring dopamine levels in rodent nucleus accumbens after compound administration .

Q. How do pharmacokinetic properties vary with substituent modifications?

- Methodological Answer : LogP calculations (e.g., ClogP = 3.5–4.2) predict blood-brain barrier penetration. Metabolic stability is assessed via liver microsome assays (e.g., t₁/₂ >60 min in human microsomes for 3-methoxy analogs). Polar groups (e.g., trifluoromethoxy) reduce clearance but may lower oral bioavailability .

Q. What strategies mitigate synthesis challenges like low yields or impurities?

- Methodological Answer :

- Stepwise Coupling : Isolate intermediates (e.g., 1-(3-methoxypyrrolidin-1-yl)aniline) before pentanamide formation.

- Chromatography Optimization : Use amine-phase columns (e.g., RediSep Rf Gold) to separate polar byproducts ().

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions during acyl chloride formation .

Key Notes for Experimental Design

- Data Reproducibility : Replicate NMR and LC/MS conditions (e.g., CDCl₃ solvent, 400 MHz) from peer-reviewed studies ().

- Ethical Compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols for rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.